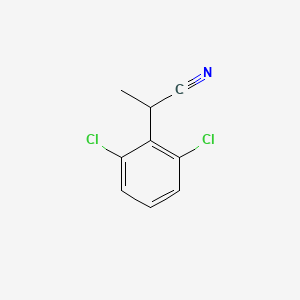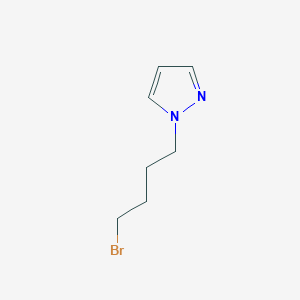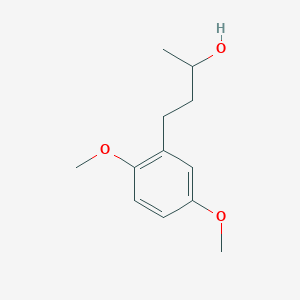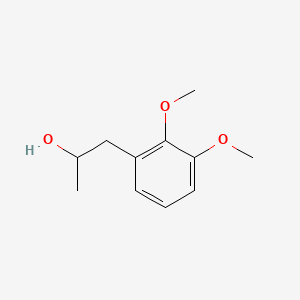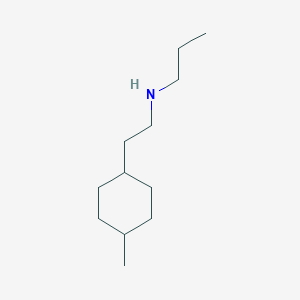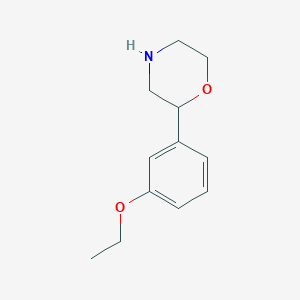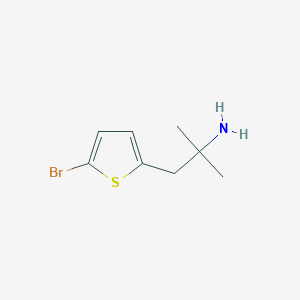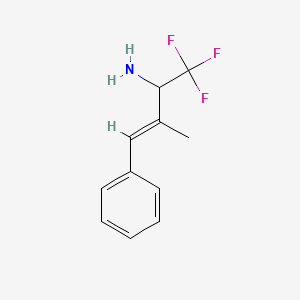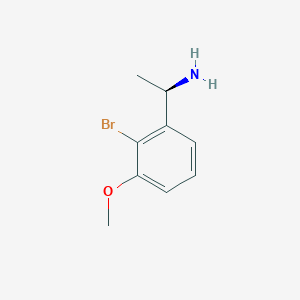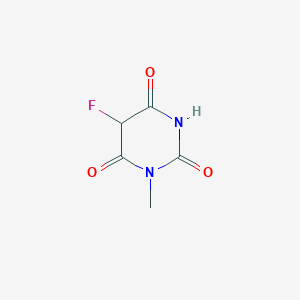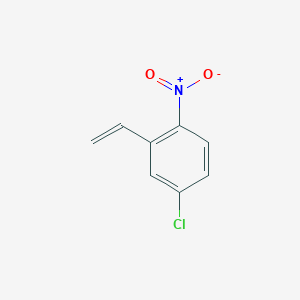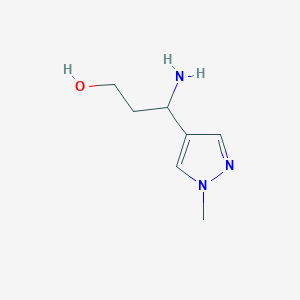
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an alcohol solvent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学研究应用
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is employed in studies investigating the biological activities of pyrazole derivatives.
Industrial Applications: The compound finds use in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
3-amino-1-methyl-1H-pyrazole: This compound shares the pyrazole ring structure but lacks the propanol group.
3-amino-4-methyl-1H-pyrazole: Similar to the target compound but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to the presence of both an amino group and a propanol group attached to the pyrazole ring.
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
3-amino-3-(1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-5-6(4-9-10)7(8)2-3-11/h4-5,7,11H,2-3,8H2,1H3 |
InChI 键 |
BJAAQWWNIVGAON-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


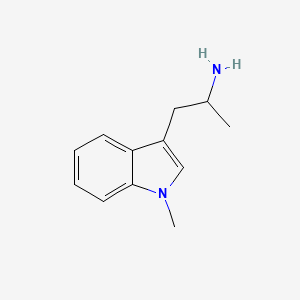
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
